molecular formula C7H12F3NO2S B2496800 3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 1544741-13-0

3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid

Cat. No. B2496800
CAS RN: 1544741-13-0
M. Wt: 231.23
InChI Key: FMZFILUQKRTYDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches for azetidine derivatives often involve multicomponent coupling reactions or transformations of precursor compounds. For example, a transition-metal-free three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid (TFA) has been reported to furnish N-aryl β-amino alcohol derivatives, a process that can also yield N-aryl γ-amino alcohol derivatives when azetidines are used (Roy, Baviskar, & Biju, 2015). Another approach involves the development of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines starting from ethyl 4,4,4-trifluoroacetoacetate, highlighting the versatility of azetidine synthesis methods (Kenis et al., 2012).

Molecular Structure Analysis

The molecular structure of azetidine derivatives is closely examined to understand their reactivity and potential applications. Azetidine-2-carboxylic acid (Aze) analogs, for instance, possess heteroatomic side chains that are synthesized by modifying precursors, showcasing the structural diversity achievable with azetidine scaffolds (Sajjadi & Lubell, 2008).

Chemical Reactions and Properties

Azetidines and aziridines engage in various chemical reactions that alter their structure and function. The synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols through Fe-catalyzed thiol alkylation is one example, highlighting the chemical reactivity of azetidine derivatives (Dubois et al., 2019).

Physical Properties Analysis

The physical properties of azetidine and aziridine derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. Studies like those on the synthesis and reactivity of 1-alkyl-2-(trifluoromethyl)azetidines provide insight into the physical characteristics that impact their use in further chemical synthesis and applications (Kenis et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles and electrophiles, steric effects, and electronic properties, define the applications of azetidine and aziridine derivatives in synthetic chemistry. For instance, the regiospecific ring opening of azetidinium intermediates demonstrates the nuanced chemical behavior of these compounds (Kenis et al., 2012).

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, due to their widespread use in industrial and commercial applications, present environmental concerns regarding their persistence and toxic profiles. Research in this area focuses on understanding the environmental fate, biodegradation pathways, and potential for microbial degradation of polyfluoroalkyl and perfluoroalkyl chemicals, which may share some chemical similarities with "3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid" related to their fluorine content (Liu & Avendaño, 2013).

DNA Methyltransferase Inhibitors

Research into DNA methyltransferase inhibitors examines compounds that can inhibit hypermethylation, a key process in the regulation of gene expression and potentially relevant to cancer treatment. While not directly related to "3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid," understanding the impact of chemical compounds on DNA methylation could provide insights into the broader implications of chemical interactions with biological systems (Goffin & Eisenhauer, 2002).

Environmental Impact of Perfluoroalkyl Acids

Studies on the environmental impact of perfluoroalkyl acids, including their developmental toxicity, are crucial for assessing the risk associated with these persistent chemicals. Insights into their environmental fate, biodegradability, and toxic effects are relevant for understanding the broader implications of fluorinated compounds on health and the environment (Lau, Butenhoff, & Rogers, 2004).

Use of Trifluoromethanesulfonic Acid in Organic Synthesis

Research into the use of trifluoromethanesulfonic acid in organic synthesis, including its role in promoting reactions and synthesizing new organic compounds, may provide a framework for understanding the chemical reactivity and potential applications of "3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid" in synthetic chemistry (Kazakova & Vasilyev, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Azetidines are an important class of compounds in organic synthesis and medicinal chemistry . Future research may focus on developing new synthetic strategies for functionalized azetidines and exploring their potential applications in various fields .

properties

IUPAC Name

3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.C2HF3O2/c1-7-4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZFILUQKRTYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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